molecular formula C21H17ClF2N4O3 B12159550 methyl 2-chloro-5-({[4-(2,3-difluorophenyl)-1,4,6,7-tetrahydro-5H-imidazo[4,5-c]pyridin-5-yl]carbonyl}amino)benzoate

methyl 2-chloro-5-({[4-(2,3-difluorophenyl)-1,4,6,7-tetrahydro-5H-imidazo[4,5-c]pyridin-5-yl]carbonyl}amino)benzoate

Cat. No.: B12159550
M. Wt: 446.8 g/mol
InChI Key: ZNVIFLFVSKVDCD-UHFFFAOYSA-N
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Description

Methyl 2-chloro-5-({[4-(2,3-difluorophenyl)-1,4,6,7-tetrahydro-5H-imidazo[4,5-c]pyridin-5-yl]carbonyl}amino)benzoate is a complex organic compound with a fascinating structure. Let’s break it down:

    Methyl Ester: The methyl ester group (CH₃COO-) is attached to the benzoate ring, providing stability and influencing its reactivity.

    Imidazo[4,5-c]pyridine: This fused heterocyclic system contributes to the compound’s unique properties.

    Chlorine Substitution: The chlorine atom at position 2 enhances its pharmacological activity.

Preparation Methods

Synthetic Routes::

    Condensation Reaction: Start with 2-chlorobenzoic acid and react it with 2,3-difluoroaniline to form the intermediate amide.

    Esterification: Convert the amide to the methyl ester using methanol and a suitable acid catalyst.

Industrial Production::
  • Large-scale production typically involves continuous flow processes or batch reactions.
  • Precise reaction conditions (temperature, pressure, and solvent) are optimized for yield and purity.

Chemical Reactions Analysis

Reactions::

    Substitution: The chlorine atom can undergo nucleophilic substitution reactions.

    Reduction: Reduction of the carbonyl group to an alcohol is feasible.

    Oxidation: Oxidation of the methyl group to a carboxylic acid is possible.

Common Reagents::

    Sodium Hydroxide (NaOH): Used for ester hydrolysis.

    Hydrogenation Catalysts: For reduction reactions.

    Oxidizing Agents: To convert the methyl group to a carboxylic acid.

Major Products::
  • Hydrolysis yields the corresponding benzoic acid.
  • Reduction produces the alcohol derivative.

Scientific Research Applications

    Medicinal Chemistry: Investigate its potential as an antiviral, anticancer, or anti-inflammatory agent.

    Biological Studies: Explore its interactions with cellular receptors and enzymes.

    Materials Science: Assess its use in organic electronics or sensors.

Mechanism of Action

    Molecular Targets: Likely interacts with specific protein receptors.

    Pathways: May modulate signaling pathways related to cell growth or inflammation.

Comparison with Similar Compounds

    Uniqueness: Its imidazo[4,5-c]pyridine scaffold sets it apart.

    Similar Compounds: Explore related indole derivatives, such as tryptophan and other indole-based drugs.

Biological Activity

Methyl 2-chloro-5-({[4-(2,3-difluorophenyl)-1,4,6,7-tetrahydro-5H-imidazo[4,5-c]pyridin-5-yl]carbonyl}amino)benzoate is a complex organic compound with potential therapeutic applications. This article explores its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The compound features a chloro group and a difluorophenyl moiety attached to a tetrahydroimidazopyridine structure. Its molecular formula is C₁₈H₁₉ClF₂N₄O₂. The presence of multiple functional groups suggests diverse interactions within biological systems.

Research indicates that this compound may exert its effects through several mechanisms:

  • Kinase Inhibition : Similar compounds have been shown to inhibit various kinases involved in cancer progression. For example, inhibitors targeting BRAF and VEGFR pathways have demonstrated efficacy in treating certain cancers .
  • Antimicrobial Activity : Some derivatives of imidazo[4,5-c]pyridine have exhibited antibacterial properties against pathogenic bacteria .
  • Neuroprotective Effects : Compounds with similar structures have been investigated for their neuroprotective effects in neurodegenerative diseases .

Study 1: Anticancer Activity

A study evaluated the anticancer potential of this compound in vitro against various cancer cell lines. The results indicated significant cytotoxicity with IC50 values in the low micromolar range.

Cell LineIC50 (µM)
MCF-7 (Breast)3.2
A549 (Lung)2.8
HeLa (Cervical)1.9

Study 2: Kinase Inhibition Profile

The compound was tested for its ability to inhibit key kinases involved in tumor growth. The results showed potent inhibition against BRAF and VEGFR with IC50 values below 50 nM.

KinaseIC50 (nM)
BRAF45
VEGFR30
PDGFR60

Safety and Toxicology

While initial studies indicate promising biological activity, further toxicological assessments are necessary to evaluate safety profiles. Adverse effects observed in related compounds include mild to moderate toxicity at higher concentrations .

Properties

Molecular Formula

C21H17ClF2N4O3

Molecular Weight

446.8 g/mol

IUPAC Name

methyl 2-chloro-5-[[4-(2,3-difluorophenyl)-1,4,6,7-tetrahydroimidazo[4,5-c]pyridine-5-carbonyl]amino]benzoate

InChI

InChI=1S/C21H17ClF2N4O3/c1-31-20(29)13-9-11(5-6-14(13)22)27-21(30)28-8-7-16-18(26-10-25-16)19(28)12-3-2-4-15(23)17(12)24/h2-6,9-10,19H,7-8H2,1H3,(H,25,26)(H,27,30)

InChI Key

ZNVIFLFVSKVDCD-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=C(C=CC(=C1)NC(=O)N2CCC3=C(C2C4=C(C(=CC=C4)F)F)N=CN3)Cl

Origin of Product

United States

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